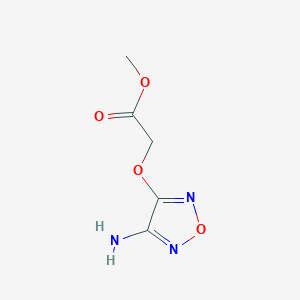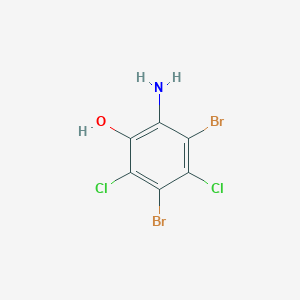
2-Amino-3,5-dibromo-4,6-dichlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,5-dibromo-4,6-dichlorophenol is an organic compound with the molecular formula C6H3Br2Cl2NO and a molecular weight of 335.81 g/mol . This compound is characterized by the presence of amino, bromine, and chlorine substituents on a phenol ring, making it a highly substituted phenolic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromo-4,6-dichlorophenol typically involves the bromination and chlorination of a phenolic precursor followed by the introduction of an amino group. One common method includes:
Bromination and Chlorination: Starting with a phenol derivative, bromine and chlorine are introduced under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, amines, other nucleophiles.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3,5-dibromo-4,6-dichlorophenol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 2-Amino-3,5-dibromo-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
4-Amino-2,6-dichlorophenol: Another highly substituted phenolic compound with similar properties.
2-Amino-3,5-dibromo-6-methylpyridine: A related compound with a pyridine ring instead of a phenol ring.
Uniqueness: 2-Amino-3,5-dibromo-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, bromine, and chlorine substituents makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C6H3Br2Cl2NO |
|---|---|
Peso molecular |
335.80 g/mol |
Nombre IUPAC |
2-amino-3,5-dibromo-4,6-dichlorophenol |
InChI |
InChI=1S/C6H3Br2Cl2NO/c7-1-3(9)2(8)5(11)6(12)4(1)10/h12H,11H2 |
Clave InChI |
FVBRCESUKGOXRN-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Br)Cl)Br)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15244817.png)
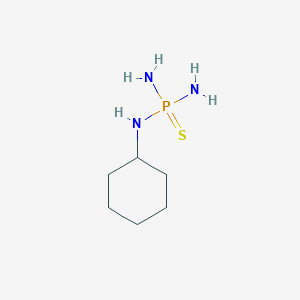
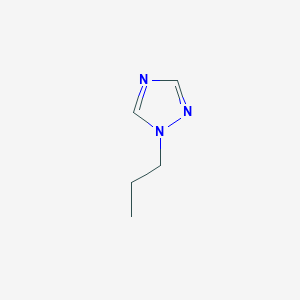
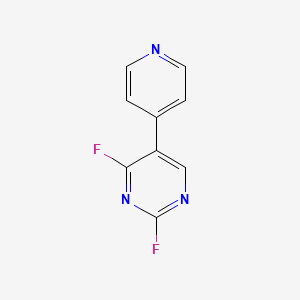
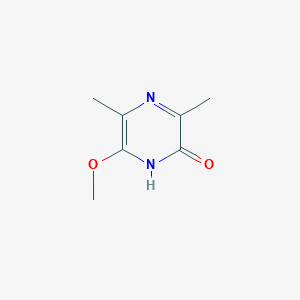
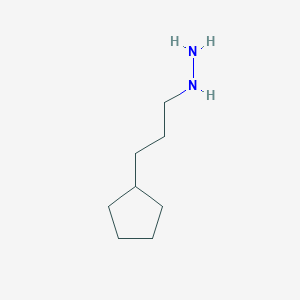
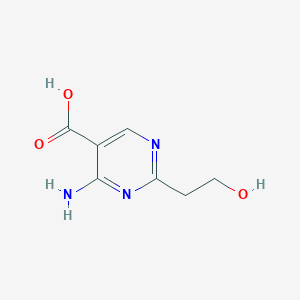
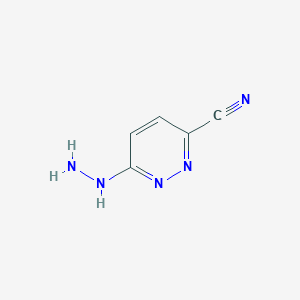
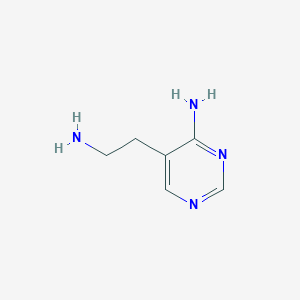
![5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one](/img/structure/B15244868.png)
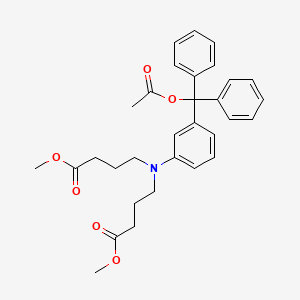
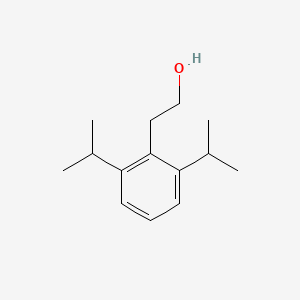
![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)
